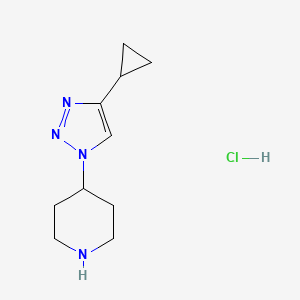

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Vue d'ensemble

Description

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4 and its molecular weight is 228.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a range of genes that help cells adapt to hypoxic conditions .

Biochemical Pathways

The inhibition of VHL leads to the stabilization of HIF, which then translocates to the nucleus and binds to hypoxia-response elements in the DNA . This binding triggers the transcription of numerous genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism . These processes help the cells and tissues to adapt and survive in low-oxygen conditions .

Result of Action

The result of the action of this compound is the induction of a cellular state that mimics hypoxia, even under normoxic conditions . This state can promote the survival of cells under conditions of low oxygen availability, such as in the case of ischemia or in certain tumor microenvironments .

Activité Biologique

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives featuring a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 228.72 g/mol. The presence of both the piperidine and triazole rings contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In a study evaluating various 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, it was found that certain derivatives demonstrated comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains of bacteria, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial efficacy. For instance, some derivatives exhibited MIC values as low as 0.195 μg/mL against E. coli and P. aeruginosa, outperforming traditional antibiotics like ciprofloxacin .

The mechanism through which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV—key enzymes in bacterial DNA replication . Molecular docking studies have suggested that the triazole moiety enhances binding affinity to these targets, thereby increasing the compound's effectiveness.

Study 1: Efficacy Against Resistant Strains

In a clinical study assessing the efficacy of various triazole-containing piperidine derivatives, researchers found that a specific derivative with a cyclopropyl group showed enhanced activity against resistant strains of bacteria. The compound's ability to inhibit bacterial growth was tested against multiple strains, yielding promising results with MIC values significantly lower than those of established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on several derivatives of piperidine linked to triazole groups. This study highlighted that modifications at the C7 position of the piperidine ring could lead to substantial improvements in antibacterial activity. The incorporation of different substituents on the triazole ring was also shown to affect potency and selectivity against various bacterial strains .

Comparative Table of Antibacterial Activity

| Compound Name | MIC (μg/mL) | Target Bacteria | Comparison Drug | Comparison Drug MIC (μg/mL) |

|---|---|---|---|---|

| Compound A | 0.195 | E. coli | Ciprofloxacin | 0.391 |

| Compound B | 0.195 | P. aeruginosa | Ciprofloxacin | 0.781 |

| Compound C | 6.25 | Staphylococcus aureus | Vancomycin | 6.25 |

| Compound D | 12.5 | A. baumannii | Control | 25 |

Applications De Recherche Scientifique

Antibacterial Activity

One of the significant applications of this compound is in the development of antibacterial agents. Research has indicated that derivatives of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine exhibit promising antibacterial activity. For instance, a study synthesized a series of fluoroquinolone derivatives incorporating this triazole-piperidine moiety. These compounds demonstrated effective antibacterial properties against both quinolone-susceptible and multidrug-resistant strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Properties

In addition to antibacterial effects, compounds featuring triazole rings are known for their antifungal properties. The incorporation of the cyclopropyl group into the triazole structure may enhance the efficacy against fungal pathogens. This aspect is particularly relevant in the context of developing new antifungal drugs that can overcome resistance mechanisms observed in current therapies.

Targeting Enzymatic Pathways

The unique structure of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride allows it to interact with various biological targets. Its potential as an inhibitor of specific enzymes involved in metabolic pathways can be explored further. For instance, triazoles have been shown to modulate enzyme activities, which could be beneficial in designing inhibitors for therapeutic purposes.

Cancer Research

The compound's ability to engage with biological targets makes it a candidate for cancer research. Triazoles are often investigated for their roles in inhibiting cancer cell proliferation and inducing apoptosis. The incorporation of piperidine may enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Case Study 1: Antibacterial Fluoroquinolone Derivatives

A notable case study involved synthesizing fluoroquinolone derivatives with the triazole-piperidine scaffold. The resulting compounds were tested for antibacterial activity using standard broth microdilution techniques. The study found that certain derivatives exhibited comparable efficacy to established antibiotics like ciprofloxacin, suggesting a viable pathway for developing new antibacterial agents .

Case Study 2: Antifungal Screening

Another study focused on evaluating the antifungal properties of triazole derivatives, including those related to this compound. The results indicated a significant reduction in fungal growth at lower concentrations compared to traditional antifungal agents, highlighting the potential for these compounds in treating resistant fungal infections.

Propriétés

IUPAC Name |

4-(4-cyclopropyltriazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;/h7-9,11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKCPVSNWMSJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.